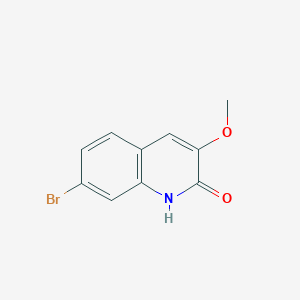

7-Bromo-3-methoxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15924289

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO2 |

|---|---|

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 7-bromo-3-methoxy-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-7(11)5-8(6)12-10(9)13/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | SGCLGAMKNVGPNZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C(C=C2)Br)NC1=O |

Introduction

Chemical Identity and Structural Features

7-Bromo-3-methoxyquinolin-2(1H)-one belongs to the quinolinone family, featuring a bicyclic structure with a ketone group at position 2, a methoxy substituent at position 3, and a bromine atom at position 7. Its IUPAC name derives from the parent quinolin-2(1H)-one scaffold, modified by these functional groups. The compound’s structure has been confirmed via spectral methods, including ¹H-NMR and ¹³C-NMR, which highlight distinct resonances for the methoxy group (δ ~3.85 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effects .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ | |

| Molecular Weight | 254.08 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | 1.7–1.8 g/cm³ (estimated) | |

| Solubility | Limited in polar solvents |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 7-bromo-3-methoxyquinolin-2(1H)-one typically involves functionalization of pre-existing quinolinone frameworks. A common strategy is the bromination of 3-methoxyquinolin-2(1H)-one using brominating agents such as bromine or N-bromosuccinimide (NBS). For example, analogous compounds like 5-bromo-3-hydroxyquinolin-2(1H)-one are synthesized via demethylation of methoxy precursors using boron tribromide (BBr₃) . This method could be adapted for 7-bromo derivatives by adjusting reaction conditions to favor bromination at position 7.

Patent literature (WO2014/74926) describes a related procedure where 3-methoxyquinolin-2(1H)-one is treated with BBr₃ in dichloromethane under inert conditions, yielding hydroxylated intermediates . Subsequent bromination via electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) could introduce the bromine atom selectively.

Key Reaction Conditions

-

Demethylation: BBr₃ in anhydrous DCM at 0–20°C for 36 hours .

-

Bromination: Potential use of CuBr₂ or LiBr in acidic media .

-

Purification: Chromatography or recrystallization from DCM/methanol .

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H-NMR (400 MHz, DMSO-d₆): Signals at δ 7.44 (d, J = 8 Hz, 1H, H-5), 7.29 (d, J = 8 Hz, 1H, H-6), and 3.85 (s, 3H, OCH₃) .

-

¹³C-NMR: Peaks corresponding to C-Br (δ ~110 ppm) and carbonyl (δ ~158 ppm) .

Applications in Pharmaceutical Research

Antimicrobial Activity

Quinolinone derivatives exhibit broad-spectrum antimicrobial properties. For instance, 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one demonstrated moderate activity against Escherichia coli and Bacillus thuringiensis . While direct data on 7-bromo-3-methoxyquinolin-2(1H)-one is scarce, structural analogs suggest potential utility in antibiotic development.

Kinase Inhibition

Brominated quinolines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. For example, 7-bromo-2(1H)-quinolinone derivatives have been patented (US2011/178041) for treating proliferative disorders . The methoxy group in 7-bromo-3-methoxyquinolin-2(1H)-one may enhance solubility and target affinity.

Future Directions and Challenges

Synthetic Optimization

Improving bromination regioselectivity and yield remains a challenge. Catalytic methods using Pd or Cu could enhance efficiency .

Biological Screening

Comprehensive antimicrobial and anticancer profiling is needed to validate hypotheses derived from structural analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume